![molecular formula C₁₈H₂₀ClNO₄ B1150412 Laurolitsine hydrochloride](/img/structure/B1150412.png)
Laurolitsine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laurolitsine hydrochloride is an alkaloid isolated from Phoebe formosana, and shows weak anti-inflammatory activity.
Scientific Research Applications
Pharmacokinetics and Tissue Distribution
Laurolitsine hydrochloride, an aporphine alkaloid, has been studied for its pharmacokinetics, tissue distribution, and excretion in Sprague-Dawley rats. It demonstrates antihyperglycemic and antihyperlipidemic effects, making it of interest in metabolic disorder studies. A study found that laurolitsine had low oral bioavailability (18.17%) and showed significant concentration in the gastrointestinal tract, liver, lungs, and kidneys, with minimal excretion in urine and feces (Tan et al., 2021).
Antiviral Potential Against SARS-COV-2
In the context of COVID-19, laurolitsine has shown potential as an inhibitor of the Main protease (Mpro) enzyme of SARS-COV-2. Computational tools identified laurolitsine among phytoconstituents from various plants for its binding affinity and stability in molecular dynamic simulations, suggesting its efficacy as a drug candidate against COVID-19 (Kumar et al., 2021).
Modulation of Gut Microbiota in Diabetes Treatment
Laurolitsine has been investigated for its role in modulating gut microbiota, which is emerging as a therapeutic approach for type 2 diabetes. In db/db mice, various doses of laurolitsine were administered, showing hypoglycemic and hypolipidemic effects and significant changes in the structure of intestinal microflora. This study highlights laurolitsine's potential in regulating glucose and lipid metabolism through modulating intestinal microflora (Wang et al., 2021).
Separation and Isolation Techniques
The separation of laurolitsine from other Lauraceous alkaloids has been achieved using centrifugal partition chromatography, improving the resolution and recovery compared to traditional methods. This technique is essential for isolating laurolitsine for further pharmacological studies (Shoei-sheng, 1994).
Antitumor Activity
Laurolitsine has been identified in Nectandra grandiflora and associated with antitumor activity. Preliminary studies using an alcohol extract of the bark containing laurolitsine revealed efficacy against Sarcoma 180 and Ehrlich's Carcinoma models, suggesting its potential in cancer therapy (Moreno et al., 1993).
Anti-Acetylcholinesterase Activity
Laurolitsine and its N-homologues have been studied for their anti-acetylcholinesterase activity. Among them, certain compounds derived from laurolitsine showed moderate to potent activity, indicating its potential use in treating diseases like Alzheimer's (Chiou et al., 1998).
properties
Product Name |
Laurolitsine hydrochloride |
---|---|
Molecular Formula |
C₁₈H₂₀ClNO₄ |
Molecular Weight |
349.81 |
IUPAC Name |
(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride |
InChI |
InChI=1S/C18H19NO4.ClH/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16;/h6-8,12,19-21H,3-5H2,1-2H3;1H/t12-;/m0./s1 |
InChI Key |
VJXHOVAEZCDLEW-YDALLXLXSA-N |
SMILES |
COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.